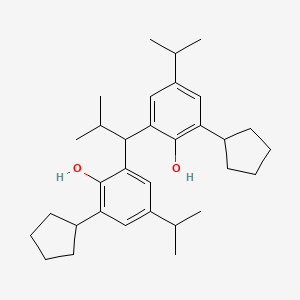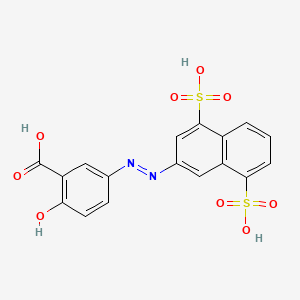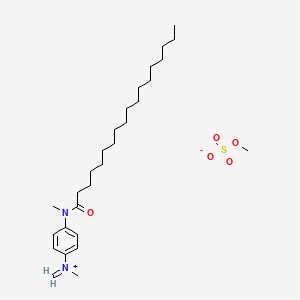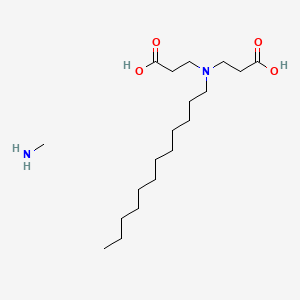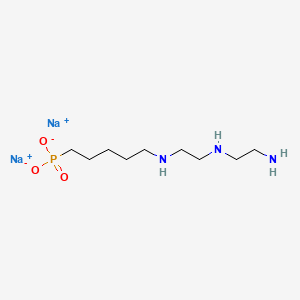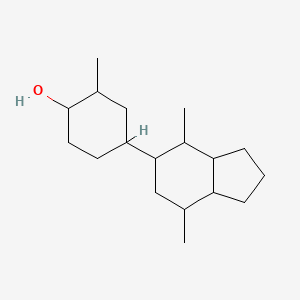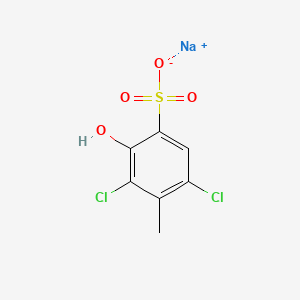
Dialuminium tris(2-methylnaphthalenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dialuminium tris(2-methylnaphthalenesulphonate) is a chemical compound with the molecular formula C33H27Al2O9S3 It is an aluminum salt of 2-methylnaphthalenesulfonic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dialuminium tris(2-methylnaphthalenesulphonate) typically involves the reaction of 2-methylnaphthalenesulfonic acid with an aluminum salt under controlled conditions. The reaction is carried out in a solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
[ 3C_{11}H_{10}O_3S + 2AlCl_3 \rightarrow (C_{11}H_{10}O_3S)_3Al_2 + 6HCl ]
Industrial Production Methods
In industrial settings, the production of dialuminium tris(2-methylnaphthalenesulphonate) involves large-scale reactions using high-purity starting materials and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dialuminium tris(2-methylnaphthalenesulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The sulfonate groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone or sulfoxide derivatives, while reduction may produce the corresponding alcohols or hydrocarbons.
Applications De Recherche Scientifique
Dialuminium tris(2-methylnaphthalenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects in treating certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of dialuminium tris(2-methylnaphthalenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
Dialuminium tris(2-methylnaphthalenesulphonate) can be compared with other similar compounds, such as:
Dialuminium tris(1-naphthalenesulphonate): Similar in structure but with different positional isomers, leading to variations in chemical properties and applications.
Dialuminium tris(2-naphthalenesulphonate): Another positional isomer with distinct chemical behavior and uses.
Dialuminium tris(4-methylnaphthalenesulphonate):
Propriétés
Numéro CAS |
93892-71-8 |
|---|---|
Formule moléculaire |
C33H27Al2O9S3- |
Poids moléculaire |
717.7 g/mol |
InChI |
InChI=1S/3C11H10O3S.2Al/c3*1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;;/h3*2-7H,1H3,(H,12,13,14);;/q;;;2*+1/p-3 |
Clé InChI |
PTJGIUNTHXVBJK-UHFFFAOYSA-K |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Al+].[Al+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





